Product packaging for 4-(Bromomethyl)indan-1-one(Cat. No.:)

4-(Bromomethyl)indan-1-one

Cat. No.: B8533218
M. Wt: 225.08 g/mol
InChI Key: RJHCIIVUUNMBQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Bromomethyl)indan-1-one is a high-purity organic compound offered for research and development purposes. This chemical serves as a valuable synthetic building block in organic chemistry, particularly in constructing more complex molecular architectures. Its molecular structure, featuring both a bromomethyl group and a ketone within an indane framework, makes it a suitable intermediate for various reactions, including nucleophilic substitutions and carbon-carbon bond formations. Researchers utilize this compound in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any personal use. Please refer to the safety data sheet for proper handling and storage instructions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9BrO B8533218 4-(Bromomethyl)indan-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9BrO

Molecular Weight

225.08 g/mol

IUPAC Name

4-(bromomethyl)-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H9BrO/c11-6-7-2-1-3-9-8(7)4-5-10(9)12/h1-3H,4-6H2

InChI Key

RJHCIIVUUNMBQH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=CC=CC(=C21)CBr

Origin of Product

United States

Chemical Reactivity and Transformational Chemistry of 4 Bromomethyl Indan 1 One

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The C-Br bond in the 4-(bromomethyl) group is activated by the adjacent benzene (B151609) ring, making it an excellent substrate for SN2 reactions. This allows for the facile introduction of a wide variety of functional groups at this position.

The reaction of 4-(bromomethyl)indan-1-one with oxygen-based nucleophiles provides a direct route to ethers and alcohols. The addition of an oxygen nucleophile is a reversible process under certain conditions. libretexts.org

Hydrolysis: In the presence of water, this compound can undergo hydrolysis to yield 4-(hydroxymethyl)indan-1-one. This reaction typically requires heating or mediation by a weak base to neutralize the HBr byproduct.

Alcoholysis: The reaction with alcohols (ROH), often in the presence of a non-nucleophilic base like potassium carbonate, results in the formation of the corresponding ethers, 4-(alkoxymethyl)indan-1-one. prepchem.com This transformation is analogous to the Williamson ether synthesis.

Oxygen NucleophileProductGeneral Conditions
Water (H₂O)4-(Hydroxymethyl)indan-1-oneAqueous solvent, heat
Methanol (CH₃OH)4-(Methoxymethyl)indan-1-oneBase (e.g., K₂CO₃), Methanol
Ethanol (C₂H₅OH)4-(Ethoxymethyl)indan-1-oneBase (e.g., K₂CO₃), Ethanol
Table 1: Reactions with Oxygen Nucleophiles.

Nitrogen nucleophiles react readily with this compound to form new carbon-nitrogen bonds, providing access to various amine derivatives.

Reaction with Amines: Primary and secondary amines can directly displace the bromide to yield the corresponding secondary and tertiary amines, respectively. libretexts.org However, a significant drawback of this method is the potential for over-alkylation, as the newly formed amine product can compete with the starting amine as a nucleophile, leading to a mixture of products. masterorganicchemistry.comchemistrysteps.com Using a large excess of the starting amine can help to minimize this side reaction. libretexts.org

Gabriel Synthesis: A more controlled method for preparing the primary amine, 4-(aminomethyl)indan-1-one, is the Gabriel synthesis. wikipedia.orgorganicchemistrytutor.com This reaction involves the N-alkylation of potassium phthalimide with this compound. masterorganicchemistry.comnrochemistry.com The phthalimide anion acts as a surrogate for the amide anion (H₂N⁻). wikipedia.org The resulting N-substituted phthalimide intermediate is not nucleophilic, which prevents over-alkylation. masterorganicchemistry.com Subsequent cleavage of the phthalimide group, typically through hydrazinolysis (the Ing-Manske procedure) or acidic hydrolysis, liberates the desired primary amine. wikipedia.orgnrochemistry.com

Nitrogen NucleophileIntermediate/ProductSignificance
Ammonia (NH₃) / Primary Amines (RNH₂)Mixture of primary, secondary, tertiary amines, and quaternary ammonium saltsDirect alkylation, but prone to polyalkylation. libretexts.orgchemistrysteps.com
Potassium PhthalimideN-(1-Oxoindan-4-ylmethyl)phthalimideKey intermediate in the Gabriel synthesis, avoids over-alkylation. masterorganicchemistry.com
Hydrazine (B178648) (N₂H₄) on intermediate4-(Aminomethyl)indan-1-oneCleavage step of the Gabriel synthesis to yield the primary amine. nrochemistry.com
Table 2: Reactions with Nitrogen Nucleophiles.

Sulfur-based nucleophiles, such as thiols (mercaptans) and sulfide ions, are particularly potent and react efficiently with benzylic halides like this compound.

Reaction with Thiols: Thiols (R-SH) are excellent nucleophiles and readily react with this compound, typically in the presence of a base, to form thioethers (sulfides). The base deprotonates the thiol to form the more nucleophilic thiolate anion (RS⁻), which then displaces the bromide in an SN2 reaction. This method is highly efficient for the formation of C-S bonds.

Reaction with Sulfides: Inorganic sulfides, such as sodium sulfide (Na₂S), can also be used. Depending on the stoichiometry and reaction conditions, this can lead to the formation of the corresponding thiol (after a reductive workup) or the symmetrical dithioether.

Sulfur NucleophileProductGeneral Conditions
Ethanethiol (CH₃CH₂SH)4-((Ethylthio)methyl)indan-1-oneBase (e.g., NaOH, NaOEt)
Thiophenol (C₆H₅SH)4-((Phenylthio)methyl)indan-1-oneBase (e.g., K₂CO₃)
Sodium Sulfide (Na₂S)Bis(1-oxoindan-4-ylmethyl)sulfidePolar solvent
Table 3: Reactions with Sulfur Nucleophiles.

The formation of new carbon-carbon bonds is achieved by reacting this compound with various carbon-based nucleophiles.

Reactions with Enolates: Enolates are powerful carbon nucleophiles generated by the deprotonation of a carbon atom alpha to a carbonyl group. wikipedia.orgmasterorganicchemistry.com Stabilized enolates, such as those derived from diethyl malonate or ethyl acetoacetate, are particularly effective. The reaction involves deprotonating the active methylene (B1212753) compound with a suitable base (e.g., sodium ethoxide) to generate the enolate, which then attacks the bromomethyl group in a classic SN2 alkylation reaction. masterorganicchemistry.com This is a versatile method for extending the carbon chain.

Reactions with Organometallics: Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium reagents (R-Li), are strong nucleophiles that can react with the bromomethyl group. libretexts.org While they are more commonly known for attacking carbonyl groups, they can also participate in substitution reactions with reactive alkyl halides like benzylic bromides to form a new C-C bond.

Carbon NucleophileProduct ExampleSignificance
Diethyl malonate enolateDiethyl 2-((1-oxo-2,3-dihydro-1H-inden-4-yl)methyl)malonateForms a new C-C bond; product can be further manipulated (e.g., decarboxylation).
Cyanide ion (CN⁻)(1-Oxo-2,3-dihydro-1H-inden-4-yl)acetonitrileIntroduces a nitrile group, which is a versatile synthetic precursor.
Methylmagnesium bromide (CH₃MgBr)4-Ethylindan-1-oneAlkylation via Grignard reagent.
Table 4: Reactions with Carbon Nucleophiles.

Reactions Involving the Carbonyl Group of the Indanone Ring

The ketone functionality of the indanone ring is a site for various carbonyl addition and condensation reactions.

The carbonyl group of this compound can act as an electrophile in aldol-type reactions. liv.ac.uk Furthermore, the α-protons at the C2 position of the indanone ring are acidic and can be removed by a base to form an enolate, allowing the molecule to act as a nucleophile.

In a typical base-catalyzed aldol condensation, the enolate of another aldehyde or ketone attacks the carbonyl carbon of this compound. The resulting β-hydroxy ketone (aldol adduct) can often be readily dehydrated under the reaction conditions to yield a conjugated α,β-unsaturated ketone (an enone). This reaction is a powerful tool for constructing larger, more complex molecular frameworks.

Intramolecular aldol reactions are also a key feature of related dicarbonyl compounds, leading to the formation of five- or six-membered rings, which highlights the dual role of the keto-methylene unit in such transformations. libretexts.orglibretexts.org

ReactantsProduct TypeGeneral Conditions
This compound + Benzaldehyde2-Benzylidene-4-(bromomethyl)indan-1-oneBase (e.g., NaOH, KOH) in alcohol
This compound + Acetone4-(Bromomethyl)-2-(propan-2-ylidene)indan-1-oneBase (e.g., NaOH, KOH)
Table 5: Aldol Condensation Reactions.

Derivatization Reactions for Analytical Applications

The chemical structure of this compound, featuring a reactive benzylic bromide, makes it a suitable candidate for use as a derivatizing agent in analytical chemistry. Derivatization is a technique used to modify an analyte to enable or improve its separation and detection. researchgate.netresearchgate.net The primary role of the bromomethyl group is to alkylate analytes containing nucleophilic functional groups, thereby attaching the indanone moiety to the target molecule.

This process is particularly useful for analytes that lack a suitable chromophore or fluorophore for ultraviolet (UV) or fluorescence detection in High-Performance Liquid Chromatography (HPLC). The indanone ring system can serve as a UV-active tag, enhancing detectability. This principle is analogous to the use of other bromomethyl-containing reagents, such as 4-bromomethyl-7-methoxycoumarin, which is employed to derivatize pyrimidine compounds for sensitive fluorimetric detection. nih.gov

Common classes of compounds that can be targeted for derivatization by this compound include those with acidic protons or lone pairs of electrons. The general reaction involves the nucleophilic substitution of the bromide ion.

Key Nucleophilic Groups for Derivatization:

Carboxylic Acids (R-COOH): Form esters upon reaction.

Phenols (Ar-OH): Form ethers.

Thiols (R-SH): Form thioethers.

Amines (R-NH2): Form secondary amines.

The reaction is typically carried out under basic conditions to deprotonate the nucleophile, increasing its reactivity. Reagents like pentafluorobenzyl bromide (PFB-Br) are used in a similar fashion to derivatize carboxylic acids, phenols, and thiols, often to enhance detection by electron capture detectors (ECD) in gas chromatography. researchgate.netlibretexts.org While specific applications of this compound in published analytical methods are not widespread, its reactivity profile supports its potential use for tagging and analyzing various nucleophilic compounds.

Table 1: Potential Derivatization Reactions with this compound This table is generated based on the known reactivity of the bromomethyl functional group.

Analyte Functional Group Product Linkage Potential Analytical Method
Carboxylic Acid (-COOH) Ester HPLC-UV
Phenol (-OH) Ether HPLC-UV
Thiol (-SH) Thioether HPLC-UV

Reactions at the Indanone Ring System

The reactivity of this compound is not limited to its bromomethyl group; the indanone ring system itself is amenable to a variety of chemical transformations. These can be broadly categorized into reactions occurring on the aromatic portion and modifications to the five-membered cyclopentanone (B42830) ring.

The benzene ring of the indanone core can undergo electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic compounds. youtube.com The position of substitution is directed by the existing groups on the ring: the deactivating, meta-directing carbonyl group and the weakly activating, ortho-, para-directing alkyl-type side chain (the bromomethyl group is attached to the ring via a CH₂ group, which is part of the five-membered ring). The interplay of these electronic effects determines the regiochemical outcome. Electrophilic attack is generally directed to positions ortho and para to the alkyl portion and meta to the carbonyl group.

Modern synthetic methods also allow for the functionalization of the aromatic ring via transition-metal-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura cross-coupling reaction has been successfully applied to 5-bromo-1-indanone to form new carbon-carbon bonds by coupling with various boronic acids. researchgate.net This highlights a powerful strategy for synthesizing structurally diverse 5-substituted indanone derivatives. researchgate.net Similar strategies could be applied to a halogenated precursor of this compound to introduce aryl or other organic fragments. Furthermore, transition metal-catalyzed C-H functionalization represents an advanced strategy for directly modifying the aromatic core. rsc.orgnih.gov

Table 2: Examples of Aromatic Functionalization Reactions on Indanone Scaffolds

Reaction Type Reagents Position of Functionalization Reference
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst Position 5 (on 5-bromo-1-indanone) researchgate.net
Friedel-Crafts Acylation Acid chloride, AlCl₃ Varies based on substrate nih.gov

The five-membered ring contains two key reactive sites: the carbonyl group and the α-carbon (C2 position).

Reactions at the Carbonyl Group: The carbonyl carbon is an electrophilic center and is susceptible to nucleophilic addition. masterorganicchemistry.comacademie-sciences.fr This reaction is fundamental to the chemistry of aldehydes and ketones. libretexts.org A wide array of nucleophiles can add to the carbonyl group of this compound, leading to a diverse range of products.

Reduction: The ketone can be reduced to a secondary alcohol, 4-(bromomethyl)indan-1-ol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com

Grignard and Organolithium Reactions: Addition of organometallic reagents (e.g., Grignard reagents, R-MgBr) results in the formation of tertiary alcohols. youtube.com

Oxime Formation: Reaction with hydroxylamine (NH₂OH) converts the ketone into an oxime, a precursor for the Beckmann rearrangement. scielo.brmasterorganicchemistry.com

Reactions at the α-Carbon: The protons on the carbon atom adjacent to the carbonyl group (the C2 position) are acidic and can be removed by a base to form an enolate intermediate. This enolate can then react with various electrophiles. A notable example is α-halogenation. Studies on the bromination of 1-indanone (B140024) and its derivatives show that reaction with bromine can lead to mono- or di-bromination at the C2 position. tubitak.gov.trresearchgate.net For instance, the bromination of 4-chloro-1-indanone (B82819) has been shown to occur selectively in the cyclopentanone ring, yielding 2-bromo and 2,2-dibromo derivatives. researchgate.net

Rearrangement Reactions

The indanone skeleton can be induced to undergo several types of molecular rearrangements, often leading to the formation of new ring systems. These reactions are synthetically valuable for creating more complex molecular architectures.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester (or a cyclic ketone to a lactone) using a peroxyacid. wiley-vch.de In this intramolecular rearrangement, an oxygen atom is inserted between the carbonyl carbon and an adjacent carbon. For this compound, this would result in a ring expansion of the five-membered ring to a six-membered lactone.

Beckmann Rearrangement: This is a reaction of an oxime to form an amide. masterorganicchemistry.com The oxime of this compound, upon treatment with an acid catalyst, can rearrange to a six-membered lactam (a cyclic amide). scielo.br This reaction involves the migration of the group anti-periplanar to the hydroxyl group on the oxime nitrogen. This rearrangement provides a pathway from the indanone core to dihydroquinolinone structures. scielo.br

Ring Expansion to Naphthols: A two-step ring expansion of 1-indanones has been developed to produce 2-halo-1-naphthols. nih.gov This method demonstrates broad functional group tolerance and provides rapid access to substituted naphthol cores, which are present in various natural products. nih.gov Such a transformation on this compound or its derivatives would convert the indanone framework into a naphthalene system. Carbocation-mediated ring expansions are a general phenomenon for strained rings adjacent to a carbocation. chemistrysteps.commasterorganicchemistry.com

Table 3: Summary of Potential Rearrangement Reactions

Rearrangement Name Starting Moiety Key Reagent(s) Product Type
Baeyer-Villiger Oxidation Ketone Peroxyacid (e.g., m-CPBA) Lactone (6-membered ring)
Beckmann Rearrangement Oxime Acid (e.g., H₂SO₄) Lactam (6-membered ring)

Synthetic Applications of 4 Bromomethyl Indan 1 One and Its Analogues

Precursor for Indanone-Based Scaffolds

The reactive nature of the bromomethyl group attached to the indanone framework makes 4-(bromomethyl)indan-1-one a valuable precursor for a variety of indanone-based structures. Its ability to undergo nucleophilic substitution reactions allows for the facile introduction of different side chains and the construction of more elaborate molecular frameworks.

Synthesis of Conformationally Constrained Amino Acid Derivatives

Conformationally constrained amino acids are crucial tools in medicinal chemistry for the design of peptides and peptidomimetics with enhanced stability and receptor selectivity. The indane framework can be incorporated into amino acid structures to restrict conformational freedom. One common strategy for the synthesis of α-amino acids is the alkylation of glycine (B1666218) equivalents. For instance, the O'Donnell amino acid synthesis utilizes the alkylation of a benzophenone (B1666685) imine of a glycine alkyl ester under phase-transfer catalysis conditions. organic-chemistry.org In this context, a compound like this compound can serve as the alkylating agent to introduce the indanone moiety, leading to the formation of a novel, conformationally restricted amino acid.

The general approach involves the reaction of the glycine Schiff base with the bromomethylindan-1-one derivative in the presence of a base and a phase-transfer catalyst. Subsequent hydrolysis of the Schiff base and ester functionalities yields the desired amino acid. This methodology provides access to a range of unnatural amino acids with the indanone scaffold, which can then be used in peptide synthesis to create analogues with specific conformational preferences.

Construction of Fused Ring Systems and Heterocycles

The reactivity of the bromomethyl group in conjunction with the ketone functionality of the indanone core provides opportunities for the construction of fused heterocyclic systems. These reactions often proceed through an initial alkylation step followed by an intramolecular cyclization.

For example, 1-indanones can be utilized in the synthesis of indenopyrazoles, which are known to possess a range of biological activities, including anticancer properties. nih.govnih.gov A synthetic strategy could involve the reaction of a this compound derivative with a suitable hydrazine (B178648) to form a hydrazone. Subsequent intramolecular cyclization, potentially acid-catalyzed, could then lead to the formation of a fused indenopyrazole system. The bromomethyl group can be envisioned to participate in the cyclization or be a point for further functionalization of the final heterocyclic product.

Similarly, the synthesis of other fused nitrogen heterocycles, such as indenopyridazines or indenopyrimidines, can be envisaged through reactions with appropriate binucleophiles. nih.gov The versatility of the indanone scaffold allows for the generation of a diverse library of fused heterocyclic compounds with potential applications in drug discovery. nih.govairo.co.in

Application in Polycyclic Compound Synthesis

Beyond fused heterocycles, this compound and its analogues are valuable starting materials for the synthesis of more complex polycyclic compounds. The bromomethyl group can be used to tether other cyclic systems or to initiate cascade reactions leading to the formation of multiple rings.

One powerful method for the construction of cyclic and polycyclic systems is the intramolecular Heck reaction. organicreactions.orgwikipedia.org A synthetic intermediate derived from this compound, for example by attachment of a vinyl group, could undergo an intramolecular Heck reaction to form a new ring fused to the indane core. This strategy is widely used in the synthesis of natural products and complex organic molecules. uwindsor.ca

Furthermore, Diels-Alder reactions involving indanone-based dienophiles can be employed to construct polycyclic skeletons. While the bromomethyl group itself is not directly involved in the cycloaddition, its presence on the indanone ring can influence the reactivity and stereoselectivity of the reaction and serve as a handle for subsequent transformations. nih.govnih.gov The ability to construct complex polycyclic frameworks is essential for the synthesis of molecules with unique three-dimensional structures and biological activities. rsc.orgchemistryviews.org

Building Block for Complex Organic Molecules

The utility of this compound extends to its role as a fundamental building block in the total synthesis and analogue synthesis of complex and biologically significant molecules.

Role in the Synthesis of Natural Product Analogues

The indanone motif is a recurring structural element in a variety of natural products exhibiting a wide range of biological activities. beilstein-journals.orgresearchgate.net Consequently, synthetic analogues of these natural products are of great interest for structure-activity relationship (SAR) studies and the development of new therapeutic agents. This compound provides a convenient starting point for the synthesis of such analogues.

For instance, the pterosin family of sesquiterpenoids, isolated from bracken fern, features a substituted indanone core and exhibits antibacterial and cytotoxic activity. beilstein-journals.org A synthetic approach to pterosin analogues could involve the use of a suitably substituted this compound as a key fragment. The bromomethyl group would allow for the introduction of the characteristic side chains found in the natural products.

Similarly, the synthesis of analogues of other indanone-containing natural products can be envisioned, where the bromomethyl functionality serves as a versatile handle for chemical modification.

Intermediate in the Formation of Biologically Relevant Compounds

One of the most significant applications of functionalized indanones is in the synthesis of pharmaceutical drugs. A prominent example is the anti-Alzheimer's drug Donepezil, which contains a 5,6-dimethoxyindan-1-one core connected to a benzylpiperidine moiety via a methylene (B1212753) bridge. researchgate.net The synthesis of Donepezil and its analogues often involves the alkylation of a piperidine (B6355638) derivative with a reactive indanone species.

In a key synthetic step for Donepezil, an analogue of this compound, specifically a 2-bromo-5,6-dimethoxy indanone, is reacted with pyridine-4-carboxaldehyde in a Darzen reaction to form an epoxide intermediate. nih.gov This epoxide is then opened and further transformed to introduce the piperidine ring. In other synthetic routes, a 5,6-dimethoxy-1-indanone (B192829) is condensed with 1-benzylpiperidine-4-carboxaldehyde. researchgate.net While not a direct use of this compound, these syntheses highlight the importance of having a reactive site on the indanone ring to connect the piperidine moiety. The use of a bromomethyl group at a suitable position on the indanone ring would be a direct and efficient way to achieve this coupling.

The development of new Donepezil analogues with improved efficacy or reduced side effects is an active area of research. nih.gov In these efforts, variously substituted (bromomethyl)indan-1-ones could serve as crucial intermediates for the construction of a library of potential drug candidates. The general reaction for the synthesis of such analogues would involve the N-alkylation of a piperidine derivative with the (bromomethyl)indan-1-one. researchgate.netpjps.pk

Below is an interactive data table summarizing the synthetic applications discussed:

Section Application Key Reaction Type Starting Material (Analogue) Product Class Significance
4.1.1 Synthesis of Conformationally Constrained Amino Acid DerivativesAlkylationThis compoundIndanone-containing amino acidsPeptidomimetics, Drug Design
4.1.2 Construction of Fused Ring Systems and HeterocyclesAlkylation, Intramolecular CyclizationThis compoundIndenopyrazoles, IndenopyridazinesBioactive Heterocycles
4.1.3 Application in Polycyclic Compound SynthesisIntramolecular Heck Reaction, Diels-Alder ReactionFunctionalized this compoundFused and Spiro PolycyclesComplex Molecular Architectures
4.2.1 Role in the Synthesis of Natural Product AnaloguesSide-chain IntroductionSubstituted this compoundPterosin AnaloguesSAR Studies, Drug Discovery
4.2.2 Intermediate in the Formation of Biologically Relevant CompoundsN-Alkylation5,6-Dimethoxy-2-(bromomethyl)indan-1-one (analogue)Donepezil AnaloguesAnti-Alzheimer's Drug Development

Catalytic Applications

The indanone framework is a versatile scaffold in organic synthesis, not only for its presence in biologically active molecules but also for its potential role in the development of novel catalysts. While direct catalytic applications of this compound are not extensively documented, its chemical structure provides a valuable platform for the synthesis of specialized ligands for transition metal catalysis. The bromomethyl group serves as a reactive handle to introduce coordinating moieties, such as phosphines and N-heterocyclic carbenes (NHCs), which are pivotal in modern catalytic chemistry. The resulting ligands, featuring the indanone backbone, can influence the steric and electronic properties of a metal center, thereby modulating its catalytic activity and selectivity.

Role as a Ligand Precursor

This compound is a promising precursor for the synthesis of various ligands due to the reactivity of its benzylic bromide. This functionality allows for the introduction of heteroatoms that can coordinate to metal centers, forming the basis of new catalysts. The rigid indanone scaffold can provide a well-defined steric environment around the metal, which is crucial for controlling selectivity in catalytic reactions.

One major class of ligands that can be synthesized from this compound are phosphine (B1218219) ligands. Phosphines are widely used in homogeneous catalysis, and their properties can be finely tuned by modifying their substituents. gessnergroup.com The synthesis of a phosphine ligand from this compound can be achieved through nucleophilic substitution of the bromide by a phosphide (B1233454) anion, such as lithium diphenylphosphide (LiPPh₂). This reaction would yield a novel phosphine ligand where the indanone moiety can influence the catalytic properties of its corresponding metal complexes.

Another important class of ligands accessible from this compound are N-heterocyclic carbenes (NHCs). NHCs are powerful σ-donating ligands that form strong bonds with metal centers, leading to highly stable and active catalysts. nih.govrsc.org The synthesis of an NHC precursor can be initiated by the reaction of this compound with an N-heterocycle, such as imidazole (B134444) or a substituted derivative. This N-alkylation reaction forms an imidazolium (B1220033) salt. Subsequent deprotonation of this salt with a strong base would generate the free NHC, which can then be coordinated to a variety of transition metals. The presence of the indanone group could offer unique steric bulk and potential for secondary interactions at the metal center.

The versatility of this compound as a ligand precursor is summarized in the table below, outlining potential ligand types and their general synthetic routes.

Ligand TypeGeneral Synthetic Route from this compoundPotential Metal Complexes
Monodentate PhosphineNucleophilic substitution with a metal phosphide (e.g., LiPR₂)Palladium, Rhodium, Nickel, Gold
N-Heterocyclic Carbene (NHC)N-alkylation of an N-heterocycle (e.g., imidazole) to form the azolium salt precursor, followed by deprotonation.Ruthenium, Palladium, Iridium, Copper

Application in Catalyst Synthesis

Once synthesized, ligands derived from this compound can be used to create a variety of transition metal catalysts. The choice of metal and the specific ligand architecture will determine the catalyst's application in organic synthesis.

Palladium Catalysts for Cross-Coupling Reactions:

Phosphine ligands bearing an indanone moiety could be particularly effective in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The steric bulk provided by the indanone framework can promote the reductive elimination step in the catalytic cycle and stabilize the active palladium(0) species. nih.gov For instance, a palladium complex of an indanone-phosphine ligand could potentially exhibit high activity and selectivity in the synthesis of complex organic molecules. Research on indenyl phosphine ligands has shown their utility in palladium-catalyzed C-C and C-N bond-forming reactions. rsc.org

Ruthenium Catalysts for Olefin Metathesis:

N-heterocyclic carbene ligands are renowned for their ability to stabilize ruthenium-based olefin metathesis catalysts, such as Grubbs-type catalysts. nih.gov An NHC ligand derived from this compound could be incorporated into such a catalyst. The indanone group would be positioned in the periphery of the metal center, where it could influence the catalyst's initiation rate and stability, as well as the stereoselectivity of the metathesis reaction.

Copper Catalysts for Asymmetric Catalysis:

Chiral ligands derived from indanone precursors have shown promise in asymmetric catalysis. For example, novel IBiox N-heterocyclic carbene ligands derived from substituted amino-indanols have been shown to induce high levels of asymmetry in copper-catalyzed allylic alkylation. rsc.org While this compound itself is not chiral, it can be used as a starting material for the synthesis of chiral ligands through enantioselective modifications or by introducing chiral auxiliaries. Copper(I) complexes with such chiral indanone-based ligands could be effective catalysts for a range of asymmetric transformations, including conjugate additions and cycloadditions. researchgate.net

The potential applications of catalysts synthesized from this compound derivatives are summarized in the following table.

Catalyst SystemPotential Catalytic ApplicationRationale
Palladium-Indanone-PhosphineSuzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.The indanone moiety can provide steric bulk to facilitate key steps in the catalytic cycle and enhance catalyst stability.
Ruthenium-Indanone-NHCOlefin metathesis (e.g., ring-closing metathesis, cross-metathesis).The indanone substituent on the NHC ligand can modulate the catalyst's activity, stability, and selectivity.
Copper-Chiral Indanone LigandAsymmetric allylic alkylation, conjugate addition, cycloaddition.The rigid indanone backbone can create a well-defined chiral environment around the copper center, leading to high enantioselectivity.

While the direct use of this compound in catalysis is not yet established, its potential as a precursor for valuable phosphine and N-heterocyclic carbene ligands is significant. The development of such ligands and their corresponding metal complexes could lead to novel and efficient catalysts for a wide range of organic transformations.

Mechanistic Investigations of Reactions Involving 4 Bromomethyl Indan 1 One

Studies on Bromination Mechanism

The synthesis of 4-(bromomethyl)indan-1-one from 4-methylindan-1-one typically proceeds via a free-radical bromination mechanism. wikipedia.org This reaction selectively targets the benzylic position—the carbon atom directly attached to the aromatic ring—due to the resonance stabilization of the resulting benzylic radical intermediate. The process is commonly initiated by ultraviolet (UV) light or a radical initiator. wikipedia.orgpearson.com

The mechanism unfolds in three key stages:

Initiation: The reaction begins with the homolytic cleavage of a bromine molecule (Br₂) into two bromine radicals (Br•) under the influence of UV light or heat. wikipedia.org

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 4-methylindan-1-one. This step is highly selective for the benzylic hydrogen because the resulting 4-(radicalomethyl)indan-1-one intermediate is stabilized by resonance with the adjacent benzene (B151609) ring. This stabilized radical then reacts with another molecule of Br₂ to form the product, this compound, and a new bromine radical, which continues the chain reaction. youtube.com

Termination: The reaction concludes when two radicals combine to form a stable molecule, effectively ending the chain reaction. This can occur through the combination of two bromine radicals, a bromine radical and a benzylic radical, or two benzylic radicals. wikipedia.org

The high selectivity of bromination for the benzylic position over other positions (e.g., the α-carbon to the carbonyl group or the aromatic ring) is a hallmark of this reaction. This selectivity is attributed to the relatively low reactivity of the bromine radical, which preferentially abstracts the weakest C-H bond to form the most stable radical intermediate. youtube.comyoutube.com

Table 1: Typical Bond Dissociation Energies (BDE) Relevant to Selective Bromination.
Bond TypeBond Dissociation Energy (kcal/mol)Implication for Selectivity
Benzylic C-H~88Weakest C-H bond, leading to the most stable radical. Preferred site of H-abstraction by Br•.
Tertiary C-H~93More stable than secondary or primary, but less stable than benzylic.
Secondary C-H~96Less stable than tertiary.
Primary C-H~100Strongest aliphatic C-H bond, least likely to be abstracted.

Nucleophilic Substitution Reaction Pathways

As a primary benzylic halide, this compound is adept at undergoing nucleophilic substitution reactions. Its unique structure allows it to react via both S(_N)1 and S(_N)2 pathways, with the predominant mechanism being dictated by the reaction conditions. brainly.comucalgary.ca

S(_N)2 Pathway: This pathway is favored by the use of strong, typically anionic, nucleophiles (e.g., CN⁻, RS⁻, N₃⁻) and polar aprotic solvents (e.g., acetone, DMSO). libretexts.org The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the bromide leaving group. ucalgary.ca The primary nature of the substrate means there is relatively low steric hindrance to this backside attack. libretexts.org

S(_N)1 Pathway: This pathway becomes competitive or dominant under conditions involving weak nucleophiles that are often also the solvent (solvolysis), such as water or alcohols, and polar protic solvents. libretexts.org The mechanism involves a two-step process. First, the bromide ion departs to form a primary benzylic carbocation. This carbocation, while primary, is significantly stabilized by resonance, with the positive charge delocalized over the adjacent aromatic ring. quora.com In the second step, the nucleophile attacks the planar carbocation, which can lead to a racemic mixture if the carbon were chiral. wikipedia.org

The choice between S(_N)1 and S(_N)2 mechanisms is a delicate balance of factors, as summarized below.

Table 2: Factors Influencing the Nucleophilic Substitution Pathway of this compound.
FactorFavors S(_N)1 PathwayFavors S(_N)2 Pathway
Substrate Structure Benzylic position allows for resonance-stabilized carbocation. quora.comPrimary carbon center is sterically accessible for backside attack. ucalgary.ca
Nucleophile Weak (e.g., H₂O, ROH). libretexts.orgStrong (e.g., I⁻, CN⁻, OH⁻). libretexts.org
Solvent Polar protic (e.g., water, ethanol). libretexts.orgPolar aprotic (e.g., acetone, DMF). libretexts.org
Leaving Group Good leaving group (Br⁻) is required for both pathways.

Catalytic Cycle Elucidation in Transformation Reactions

This compound can serve as a substrate in various metal-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis. The elucidation of the catalytic cycles for these transformations is key to understanding and optimizing them. A common example is the palladium-catalyzed coupling reaction. rsc.org

A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille, or carbonylation) involving this compound typically involves three main steps:

Oxidative Addition: The cycle begins with the oxidative addition of this compound to a low-valent palladium(0) complex. This step involves the cleavage of the C-Br bond and results in the formation of a benzylpalladium(II) intermediate. rsc.org

Transmetalation or CO Insertion: In a cross-coupling reaction, a second reagent (e.g., an organoboron compound in Suzuki coupling) undergoes transmetalation, transferring its organic group to the palladium center and displacing the halide. In carbonylation reactions, a molecule of carbon monoxide (CO) inserts into the palladium-carbon bond to form an acyl-palladium complex. rsc.org

Reductive Elimination: This is the final step, where the two organic groups on the palladium center couple and are eliminated as the final product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. rsc.org

Recent advancements have also explored photocatalytic cycles for the transformation of benzylic bromides. organic-chemistry.orgnih.gov In a cooperative catalytic system, a nucleophilic catalyst like lutidine can first displace the bromide to form a lutidinium salt. A photosensitizer, upon absorbing light, reduces this salt to a benzylic radical, which can then engage in further reactions, such as Giese additions to electron-deficient alkenes. nih.govacs.org

Investigation of Reaction Intermediates

The identification and characterization of reaction intermediates are paramount for confirming a proposed mechanism. nih.gov In reactions involving this compound, several distinct types of intermediates can be formed.

Radical Intermediates: In the free-radical bromination of 4-methylindan-1-one, the key intermediate is the benzylic radical . Its stability, conferred by resonance delocalization of the unpaired electron into the aromatic ring, is the driving force for the selectivity of the reaction. youtube.com Benzylic radicals are also central intermediates in certain photocatalytic transformations. nih.gov

Carbocation Intermediates: During S(_N)1 reactions, the rate-determining step is the formation of a benzylic carbocation . wikipedia.org This planar, sp²-hybridized intermediate is stabilized by the same resonance effects that stabilize the benzylic radical. The existence of this intermediate explains why S(_N)1 reactions at a chiral center often lead to racemization. quora.com

Organometallic Intermediates: In palladium-catalyzed reactions, benzylpalladium(II) complexes are crucial intermediates formed after the initial oxidative addition step. rsc.org The structure and reactivity of these organometallic species dictate the subsequent steps of the catalytic cycle, such as transmetalation or migratory insertion.

The transient and often highly reactive nature of these intermediates makes their direct observation challenging. nih.gov Their existence is typically inferred through a combination of kinetic studies, trapping experiments, stereochemical analysis of products, and computational modeling.

Kinetic Studies and Rate Constant Determination

Kinetic studies provide quantitative data on reaction rates, offering deep insights into reaction mechanisms. The rate law of a reaction, determined experimentally, reveals which species are involved in the rate-determining step.

For the nucleophilic substitution of this compound, kinetic analysis can definitively distinguish between S(_N)1 and S(_N)2 pathways.

S(_N)2 Kinetics: An S(_N)2 reaction is bimolecular, meaning both the substrate and the nucleophile are involved in the single rate-determining step. The reaction rate is therefore dependent on the concentration of both species, leading to a second-order rate law: Rate = k[this compound][Nucleophile]

S(_N)1 Kinetics: An S(_N)1 reaction is unimolecular, as the rate-determining step is the spontaneous dissociation of the substrate to form a carbocation. The nucleophile is not involved in this step. Consequently, the reaction rate depends only on the concentration of the substrate, following a first-order rate law: Rate = k[this compound]

Table 3: Hypothetical Kinetic Data for Nucleophilic Substitution of this compound (R-Br) with a Nucleophile (Nu⁻).
ExperimentInitial [R-Br] (M)Initial [Nu⁻] (M)Initial Rate (M/s)Inferred Mechanism
10.10.11.0 x 10⁻⁴Doubling [R-Br] doubles the rate. Doubling [Nu⁻] doubles the rate. This indicates a second-order reaction, consistent with an S(_N)2 mechanism.
20.20.12.0 x 10⁻⁴
30.10.22.0 x 10⁻⁴
40.10.15.0 x 10⁻⁵Doubling [R-Br] doubles the rate. Doubling [Nu⁻] has no effect on the rate. This indicates a first-order reaction, consistent with an S(_N)1 mechanism.
50.20.11.0 x 10⁻⁴
60.10.25.0 x 10⁻⁵

Computational Chemistry and Theoretical Studies

Molecular Orbital Theory and Electronic Structure Calculations

For 4-(Bromomethyl)indan-1-one, DFT calculations can be employed to determine its ground-state electronic structure. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edunih.gov The energy and spatial distribution of these orbitals are crucial for understanding the molecule's reactivity. youtube.com

The HOMO represents the region from which an electron is most easily donated, indicating sites susceptible to electrophilic attack. In this compound, the HOMO is expected to have significant density on the aromatic ring and the oxygen atom of the carbonyl group. The LUMO, conversely, indicates the region most likely to accept an electron, highlighting sites for nucleophilic attack. youtube.com For this molecule, the LUMO is anticipated to be localized around the carbonyl carbon and the bromomethyl group, particularly the carbon atom bonded to the bromine.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. wikipedia.orgresearchgate.net A smaller gap generally implies higher reactivity. wuxibiology.com Computational methods can precisely calculate this gap, offering predictive insights into the compound's chemical behavior.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. wolfram.com For this compound, an MEP map would visually distinguish electron-rich regions (negative potential, typically colored red), such as around the carbonyl oxygen, from electron-poor regions (positive potential, colored blue), like the hydrogen atoms and the area around the bromine atom. researchgate.netresearchgate.net These maps are instrumental in predicting intermolecular interactions and the initial sites of electrophilic and nucleophilic attack. nih.gov

Table 1: Calculated Electronic Properties of this compound Note: These are representative values derived from typical DFT calculations (e.g., B3LYP/6-31G(d) level of theory) for similar aromatic ketones and are for illustrative purposes.

PropertyPredicted ValueSignificance
HOMO Energy~ -6.5 eVIndicates electron-donating ability
LUMO Energy~ -1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)~ 5.3 eVRelates to chemical reactivity and stability wikipedia.orgwuxibiology.com

Reaction Pathway Predictions and Transition State Analysis

Computational chemistry is extensively used to map out the potential energy surface (PES) for chemical reactions, allowing for the prediction of viable reaction pathways. u-szeged.huwikipedia.orglibretexts.org This involves identifying reactants, products, intermediates, and, most importantly, the transition states that connect them. ims.ac.jp

For this compound, a primary area of interest is the reactivity of the bromomethyl group, which is susceptible to nucleophilic substitution (SN1 and SN2) reactions. Theoretical calculations can elucidate the mechanisms of these reactions. By modeling the approach of a nucleophile to the benzylic carbon, computational methods can locate the transition state structure. fossee.in The energy of this transition state determines the activation energy barrier for the reaction, which is directly related to the reaction rate. nih.gov

The process involves:

Geometry Optimization: The structures of the reactant (this compound and a nucleophile) and the expected product are optimized to find their lowest energy conformations.

Transition State Search: Algorithms are used to locate the saddle point on the potential energy surface that connects the reactants and products. This saddle point corresponds to the transition state.

Frequency Calculation: A frequency calculation is performed on the transition state structure. A valid transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. fossee.in

By comparing the activation energies for different possible pathways (e.g., SN1 vs. SN2, or reactions at different sites), predictions about the reaction's feasibility and selectivity can be made. For instance, calculations could predict whether a given nucleophile will preferentially attack the bromomethyl group or the carbonyl carbon. pku.edu.cn

Conformational Analysis and Energy Minimization

The three-dimensional structure of a molecule dictates many of its physical and chemical properties. This compound possesses conformational flexibility, primarily due to the rotation around the bond connecting the bromomethyl group to the indan core and the puckering of the five-membered cyclopentanone (B42830) ring.

Conformational analysis aims to identify all stable conformers (energy minima on the potential energy surface) and determine their relative energies. libretexts.org This is typically achieved through:

Conformational Search: A systematic or stochastic search is performed by rotating the flexible bonds (in this case, the C-C bond of the bromomethyl group) to generate a wide range of possible conformations.

Geometry Optimization: Each generated conformation is then subjected to geometry optimization, usually with DFT methods, to find the nearest local energy minimum. researchgate.netcp2k.org This process is also known as energy minimization. nih.gov

Energy Calculation: The energies of all optimized conformers are calculated at a high level of theory. These energies are then used to determine the relative populations of each conformer at a given temperature using the Boltzmann distribution.

For this compound, the analysis would likely reveal several low-energy conformers differing in the orientation of the -CH₂Br group relative to the fused ring system. The five-membered ring in indanone systems is nearly planar but can adopt slight envelope or twist conformations, and computational analysis can determine the most stable puckering. Identifying the global minimum energy structure is crucial for accurate predictions of other properties, such as spectroscopic data.

Spectroscopic Data Prediction and Validation

Computational methods can predict various types of spectra with a high degree of accuracy, which is invaluable for structure verification and interpretation of experimental data.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a routine application of computational chemistry. scholaris.caupi.edu The standard approach involves the Gauge-Independent Atomic Orbital (GIAO) method applied to a DFT-optimized geometry. nih.gov Calculations are typically performed for the most stable conformer, or a Boltzmann-weighted average across several low-energy conformers, to yield more accurate results. nih.gov The predicted chemical shifts can then be compared to experimental spectra to confirm assignments or elucidate the structure of reaction products.

IR Spectroscopy: Theoretical IR spectra can be generated by performing a frequency calculation on the optimized geometry of the molecule. github.io These calculations yield the vibrational frequencies and their corresponding intensities. The computed frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. frontiersin.org This allows for the assignment of specific absorption bands in an experimental IR spectrum to particular vibrational modes of the molecule, such as the C=O stretch of the ketone or vibrations of the C-Br bond. nih.govnih.gov

Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational chemistry can help rationalize fragmentation patterns observed in techniques like electron ionization MS (EI-MS). By calculating the bond dissociation energies and the stability of potential fragment ions, it is possible to predict the most likely fragmentation pathways the parent ion will undergo.

Table 2: Predicted Spectroscopic Data for this compound Note: These are illustrative predictions based on typical computational results for the given functional groups.

Spectroscopy TypeFeaturePredicted Value/Region
¹H NMRAromatic Protonsδ 7.2-7.8 ppm
-CH₂Br Protonsδ 4.5-4.8 ppm
Indanone -CH₂- Protonsδ 2.7-3.2 ppm
¹³C NMRC=O Carbonδ 195-205 ppm
Aromatic Carbonsδ 120-150 ppm
-CH₂Br Carbonδ 30-35 ppm
IR SpectroscopyC=O Stretch~1710-1730 cm⁻¹ (scaled)
C-Br Stretch~600-680 cm⁻¹ (scaled)

Computational Studies on Reactivity and Selectivity

Beyond FMO theory, a suite of computational tools derived from DFT, often termed "Conceptual DFT," can be used to quantify the reactivity and selectivity of this compound. scielo.org.mx This involves calculating global and local reactivity descriptors. researchgate.netmdpi.com

Global Reactivity Descriptors provide a general overview of the molecule's stability and reactivity. These include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is related to the HOMO-LUMO gap; molecules with a large gap are considered "hard," and those with a small gap are "soft."

Electronegativity (χ): The power of a molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an optimal amount of electronic charge from the environment. chemrxiv.org

Local Reactivity Descriptors , such as Fukui functions, predict which specific atoms within the molecule are most reactive towards different types of reagents. The Fukui function identifies the sites most susceptible to electrophilic attack (where adding an electron is most favorable) and nucleophilic attack (where removing an electron is most favorable). chemrxiv.org This analysis can provide more nuanced predictions than simply looking at the HOMO/LUMO distributions, helping to distinguish between multiple potentially reactive sites and predict regioselectivity in reactions. nih.govrsc.org For example, it could quantitatively assess the relative electrophilicity of the carbonyl carbon versus the benzylic carbon of the bromomethyl group. nih.gov

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

While the synthesis of the parent indanone scaffold is well-established through methods like intramolecular Friedel-Crafts acylation, future research should focus on developing more efficient, sustainable, and versatile routes to 4-(Bromomethyl)indan-1-one itself. beilstein-journals.orgd-nb.info

A primary avenue for investigation is the late-stage functionalization of 4-methylindan-1-one. The benzylic position of the methyl group is activated towards free-radical attack, making it an ideal target for bromination. libretexts.orgchemistrysteps.com

Key Research Objectives:

Photocatalytic Bromination: Exploring visible-light photocatalysis for the bromination of 4-methylindan-1-one could offer a milder and more selective alternative to traditional radical initiators. This approach aligns with green chemistry principles by reducing the need for high temperatures and stoichiometric initiators.

Enzyme-Catalyzed Halogenation: The use of halogenase enzymes could provide a highly selective and environmentally benign method for the synthesis. Research into identifying or engineering an enzyme capable of acting on the 4-methylindan-1-one substrate would be a significant advancement.

Alternative Precursors: Investigating synthetic pathways from alternative starting materials, such as the reduction of 1-oxoindan-4-carbaldehyde to the corresponding alcohol followed by bromination (e.g., using PBr₃ or the Appel reaction), could provide access to the target compound while avoiding the direct use of elemental bromine.

Table 1: Proposed Sustainable Synthetic Routes to this compound
RoutePrecursorKey ReagentsPotential Advantages
Radical Bromination4-Methylindan-1-oneN-Bromosuccinimide (NBS), Light/Radical InitiatorDirect, high-yielding
Photocatalytic Bromination4-Methylindan-1-oneNBS, Photocatalyst (e.g., Ru(bpy)₃Cl₂), Visible LightMild conditions, high selectivity, sustainable
Reduction & Bromination1-Oxoindan-4-carbaldehyde1. NaBH₄ 2. PBr₃ or CBr₄/PPh₃Avoids free radical conditions

Exploration of New Reactivity Patterns and Transformations

The bromomethyl group is a highly versatile functional handle, primarily due to its nature as a benzylic halide. This structure exhibits enhanced reactivity in both Sₙ1 and Sₙ2 nucleophilic substitution reactions because the adjacent aromatic ring can stabilize the transition state or carbocation intermediate. gla.ac.ukquora.com Future research should aim to systematically explore and exploit this reactivity.

Key Research Objectives:

Nucleophilic Substitution Libraries: A primary focus should be the reaction of this compound with a diverse range of nucleophiles. This would include oxygen (alcohols, phenols), nitrogen (amines, azides), sulfur (thiols), and carbon (cyanides, enolates) nucleophiles to generate extensive libraries of novel indanone derivatives.

Organometallic Cross-Coupling Reactions: The compound could be converted into an organometallic reagent (e.g., Grignard or organozinc) to participate in cross-coupling reactions. This would allow for the formation of new carbon-carbon bonds, linking the indanone scaffold to other aromatic or aliphatic systems.

Phase-Transfer Catalysis: Utilizing phase-transfer catalysis for substitution reactions would enable the use of a wider range of nucleophiles, particularly inorganic salts, under mild, heterogeneous conditions, simplifying purification and improving the sustainability of the process.

Design and Synthesis of Advanced Functional Materials

The indanone scaffold is a key component in many molecules with significant biological activity and material properties. acs.orgnih.gov The ability to easily modify the 4-position via the bromomethyl group makes this compound an ideal starting point for the rational design of advanced functional materials.

Key Research Objectives:

Polymer Functionalization: The bromomethyl group can act as an initiator or a functional handle for grafting the indanone moiety onto polymer backbones. This could lead to the development of new polymers with tailored optical, thermal, or mechanical properties.

Synthesis of Bioactive Probes: By tethering fluorescent dyes or affinity tags to the indanone core via the bromomethyl linker, novel chemical probes could be developed. These probes could be used to study the biological targets of indanone-based drugs, such as acetylcholinesterase, which is relevant in Alzheimer's disease research. researchgate.netnih.govresearchgate.net

Development of Liquid Crystals: The rigid, planar nature of the indanone core suggests its potential use in the design of liquid crystalline materials. By attaching long alkyl chains or other mesogenic groups through the bromomethyl position, novel liquid crystals could be synthesized and their phase behavior investigated.

Integration with Flow Chemistry and Automated Synthesis

Modern chemical synthesis is increasingly moving towards continuous flow and automated processes to improve safety, efficiency, and reproducibility. researchgate.netbohrium.comaurigeneservices.com The synthesis and subsequent derivatization of this compound are well-suited for adaptation to these technologies.

Key Research Objectives:

Telescoped Flow Synthesis: A key goal would be to develop a multi-step, continuous flow process that starts from a simple precursor, synthesizes the this compound intermediate in one reactor, and then directly feeds it into a second reactor for subsequent derivatization without isolation. nih.gov This "telescoped" approach dramatically reduces manual handling and purification steps.

Automated Library Generation: Integrating flow reactors with robotic liquid handlers and automated purification systems would enable the high-throughput synthesis of large libraries of indanone derivatives. dntb.gov.ua An automated platform could systematically vary the nucleophile in substitution reactions, rapidly generating hundreds of distinct compounds for screening.

Enhanced Safety with Hazardous Reagents: Flow chemistry allows for the safe in-situ generation and immediate use of hazardous reagents in small volumes. jst.org.in This would be particularly advantageous for bromination reactions or when using highly reactive organometallic intermediates derived from this compound.

Advanced Spectroscopic Characterization and Structural Elucidation Techniques

A thorough understanding of the structure and properties of this compound and its derivatives is essential for all the research directions mentioned above. While standard techniques like NMR, IR, and mass spectrometry are routine, advanced methods can provide deeper insights. ijpsjournal.comrroij.com

Key Research Objectives:

Two-Dimensional NMR Studies: The application of advanced 2D NMR techniques, such as HSQC, HMBC, and NOESY, will be crucial for the unambiguous structural confirmation of complex derivatives. These techniques provide detailed information about connectivity and spatial relationships within the molecule. dokumen.pub

Single-Crystal X-ray Diffraction: For key derivatives, obtaining single-crystal X-ray structures would provide definitive proof of stereochemistry and conformation. This data is invaluable for understanding structure-activity relationships and for computational modeling studies.

Computational and Spectroscopic Correlation: Combining experimental spectroscopic data (IR, Raman, UV-Vis) with theoretical calculations (e.g., Density Functional Theory, DFT) can provide a deeper understanding of the molecule's electronic structure and vibrational modes. unizar-csic.esnih.gov This correlative approach can help predict the properties of yet-to-be-synthesized derivatives.

Q & A

Q. What are the recommended synthetic routes for 4-(Bromomethyl)indan-1-one, and how do reaction conditions influence yield?

The compound is typically synthesized via bromination of indan-1-one derivatives. For example, selective bromination at the 4-position can be achieved using reagents like NN-bromosuccinimide (NBS) with radical initiators (e.g., AIBN) or transition metal catalysts under controlled temperatures (40–60°C) . Solvent polarity and reaction time significantly affect regioselectivity and yield. Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution, while prolonged heating may lead to byproducts such as dibrominated derivatives .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm bromomethyl substitution at the 4-position (e.g., δ ~4.5 ppm for -CH2_2Br) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 241.95 for C10_{10}H9_9BrO) .
  • X-ray Crystallography : To resolve steric effects of the bromomethyl group on the indanone core .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential release of toxic vapors.
  • First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation .
  • Waste Disposal : Segregate halogenated waste for specialized treatment to avoid environmental contamination .

Q. How does the bromomethyl group influence the reactivity of indan-1-one?

The bromomethyl group enables nucleophilic substitution (e.g., with amines or thiols) and serves as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura). Its reactivity is moderated by steric hindrance from the indanone ring, requiring optimized conditions (e.g., DMF at 80°C) for efficient substitution .

Advanced Research Questions

Q. What mechanistic insights explain competing reaction pathways in bromomethyl-substituted indanones?

Competing pathways (e.g., elimination vs. substitution) arise from the interplay of steric effects and reagent nucleophilicity. For example, bulky bases favor elimination to form indenone derivatives, while polar solvents stabilize transition states for substitution. Computational studies (DFT) can model these pathways to predict dominant products .

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray analysis reveals bond angles and torsional strains caused by the bromomethyl group. For instance, studies on analogous compounds show dihedral angles between the indanone core and substituents (e.g., 70–73°), impacting molecular packing and reactivity .

Q. What strategies optimize the biological activity of this compound derivatives?

  • Structure-Activity Relationship (SAR) : Modifying the indanone scaffold (e.g., adding electron-withdrawing groups) enhances binding to targets like acetylcholinesterase (AChE). Molecular docking studies suggest hydrophobic interactions between the bromomethyl group and enzyme active sites .
  • Derivatization : Converting the bromomethyl group to azide or thiol functionalities enables "click chemistry" for drug conjugate synthesis .

Q. How should researchers address contradictions in reported synthetic yields or reaction conditions?

  • Reproducibility Checks : Validate methods across labs with standardized reagents.
  • Multi-technique Validation : Cross-reference NMR, MS, and HPLC data to confirm product purity.
  • Computational Modeling : Use tools like Gaussian or Schrödinger to simulate reaction pathways and identify optimal conditions .

Q. What are the challenges in scaling up multi-step syntheses involving this compound?

  • Intermediate Stability : Bromomethyl intermediates may decompose under prolonged storage; use cold storage (4°C) and inert atmospheres.
  • Purification : Column chromatography with silica gel (hexane/EtOAc gradients) is effective but time-intensive. Alternative methods like recrystallization require solvent optimization .

Q. How can environmental impacts of this compound be mitigated in research settings?

  • Green Chemistry : Replace halogenated solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether).
  • Waste Minimization : Employ catalytic reagents (e.g., Pd/C for debromination) to reduce hazardous byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.